
Methoxyfenozide
Overview
Description
Methoxyfenozide is a broad-spectrum insecticide belonging to the diacylhydrazine class. It functions as an ecdysone agonist, mimicking the action of the natural insect molting hormone, 20-hydroxyecdysone. This compound is primarily used to control various lepidopteran pests, including moths and butterflies, by inducing a premature and lethal molt in larvae .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of methoxyfenozide involves a multi-step synthesis process. The initial step is the condensation reaction between tertiary butyl hydrazine hydrochloride and dichloroethane, followed by the addition of 3-methoxy-2-methylbenzoyl chloride. This reaction is carried out at low temperatures to control the rate of addition and maintain the reaction temperature below 0°C . The resulting product undergoes an acylation reaction with 3,5-dimethylbenzoyl chloride in the presence of liquid caustic soda, followed by recrystallization to obtain the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reagent addition rates, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methoxyfenozide undergoes various chemical reactions, including hydrolysis, photolysis, and oxidation.
Common Reagents and Conditions:
Hydrolysis: this compound is stable under acidic and neutral conditions but undergoes hydrolysis under alkaline conditions.
Photolysis: It is relatively stable under simulated sunlight but can degrade under prolonged exposure.
Oxidation: this compound can be oxidized to form various metabolites, including hydroxylated and demethylated products.
Major Products Formed: The primary metabolites of this compound include hydroxylated and demethylated derivatives, which are formed through oxidation and hydrolysis reactions .
Scientific Research Applications
Insecticidal Efficacy
Methoxyfenozide acts as a growth regulator, specifically targeting the molting process of insects. It mimics the action of ecdysteroids, hormones responsible for regulating growth and development in arthropods. The compound is particularly effective against various lepidopteran species such as Helicoverpa zea (corn earworm) and Spodoptera frugiperda (fall armyworm).
Case Study: Efficacy on Litchi and Longan
A study demonstrated that a suspension concentrate of this compound at 240 grams per liter effectively controlled lepidopteran pests in litchi and longan crops. Recovery rates for this compound residues were between 83% and 97%, indicating high efficacy and precision in pest management applications .
Residue Studies and Safety Assessments
Residue studies are crucial for understanding the environmental impact of this compound. Research has shown that it has a low potential for accumulation in rotational crops, with supervised field trials indicating minimal residues in crops like leafy vegetables and fruits .
Toxicological Profile
this compound has been evaluated for its toxicological properties. It exhibits low acute oral, dermal, and inhalation toxicity, making it relatively safe for applicators when used according to guidelines. The acceptable daily intake (ADI) was established at 0–0.1 mg/kg body weight .
Environmental Fate
The environmental fate of this compound has been studied extensively to assess its persistence and degradation in various ecosystems. It is generally considered to have a short half-life in soil and water, which reduces the risk of long-term environmental contamination.
Field Accumulation Studies
Field studies conducted across multiple states in the USA showed that this compound residues did not pose significant risks to non-target organisms or ecosystems, supporting its use as a sustainable pest management tool .
Integrated Pest Management (IPM)
This compound plays a vital role in IPM programs due to its selectivity towards target pests while being less harmful to beneficial insects like bees and natural predators. Its use helps reduce reliance on broad-spectrum insecticides, promoting ecological balance.
Research Findings
Research indicates that combining this compound with other insecticides can enhance efficacy against resistant pest populations. For example, studies have shown that mixtures with spinetoram can significantly increase mortality rates in resistant strains of Spodoptera spp. .
Regulatory Status
This compound is approved for use in several countries under strict regulatory frameworks that ensure its safety for human health and the environment. Continuous monitoring and risk assessments are conducted to adapt to new scientific findings.
Mechanism of Action
Methoxyfenozide exerts its effects by binding to the ecdysteroid receptor complex in insects, mimicking the action of the natural molting hormone, 20-hydroxyecdysone . This binding induces a premature and lethal molt in larvae, disrupting their normal development and leading to death . The molecular targets of this compound include the ecdysone receptor and associated signaling pathways involved in the molting process .
Comparison with Similar Compounds
Biological Activity
Methoxyfenozide is a novel insect growth regulator (IGR) belonging to the class of compounds known as ecdysteroid mimics. It primarily targets Lepidopteran pests by mimicking the action of molting hormones, thereby disrupting their growth and development. This article provides a detailed overview of the biological activity of this compound, including its toxicity, metabolism, and effects on various organisms, supported by data tables and research findings.
This compound has a unique chemical structure that allows it to act as a selective ecdysteroid agonist. This mechanism is crucial for its effectiveness against target pest species while minimizing toxicity to non-target organisms.
Key Properties:
- Chemical Name: this compound
- Molecular Weight: 313.4 g/mol
- CAS Number: 161050-58-4
Toxicity Profile
This compound exhibits low acute toxicity across various exposure routes. The following table summarizes the acute toxicity data from different studies:
Species | Route | LD50/LC50 | Observations |
---|---|---|---|
Mice | Oral | >5000 mg/kg | No mortality or clinical signs observed |
Rats | Dermal | >5000 mg/kg | Slight eye irritant; no skin irritation |
Rats | Inhalation | >4300 mg/kg | No significant effects noted |
Dogs | Oral | >5000 ppm | No treatment-related effects observed |
Beet Armyworm | Oral (last-instar) | 7.5-fold less toxic than susceptible strain | Resistance observed in greenhouse-selected strain |
Metabolism and Excretion
This compound undergoes extensive metabolism in mammals, primarily through demethylation, glucuronidation, and hydroxylation. Studies indicate that less than 5% of the administered dose is cleaved at the amide bridge between its aromatic rings.
Metabolite Profile:
- Over 30 metabolites identified in rat urine, feces, and bile.
- Major metabolites include:
- M14 (desmethylated parent)
- M24 (hydroxy methyl derivative)
The metabolic pathways are crucial for understanding the environmental fate of this compound and its potential impacts on non-target organisms.
Reproductive Toxicity Study
A two-generation reproductive toxicity study in rats revealed no adverse effects on estrus cycling, sperm parameters, mating performance, or pup viability at doses up to 20,000 ppm (equivalent to 1474 mg/kg bw per day). However, increased liver weights were noted in parental animals at this dose.
Long-term Exposure Study
Long-term studies involving mice and rats have shown no significant treatment-related effects on survival or health parameters at high doses. The following table summarizes findings from these studies:
Study Duration | Species | Dose (ppm) | Findings |
---|---|---|---|
78 weeks | Mice | 0, 70, 2800, 7000 | No treatment-related clinical signs or changes |
89-99 weeks | Rats | 0, 200, 8000, 20000 | Reduced survival at highest dose; no other effects |
Environmental Impact
This compound's low toxicity to non-target organisms makes it a favorable option for integrated pest management. Its environmental fate studies indicate that it dissipates effectively without accumulating in the food chain.
Q & A
Basic Research Questions
Q. What are the best practices for quantifying methoxyfenozide residues in plant matrices using HPLC and QuEChERS?
- Methodology :
- Use a modified QuEChERS protocol: extract samples with acetonitrile, followed by purification with PSA, GCB, and anhydrous MgSO₄ .
- HPLC conditions: Agilent C18 column (150 mm × 4.6 mm, 5 µm), mobile phase of acetonitrile/water (55:45 v/v), flow rate 1.0 mL/min, detection at 254 nm. Retention time: 8–11 minutes .
- Validation parameters: Recovery rates should fall within 70–120% with RSD ≤ 20% .
Q. How should experimental designs account for this compound’s environmental dissipation in crops like litchi and longan?
- Key considerations :
- Conduct field trials with buffer zones between plots to avoid cross-contamination. Use triplicate plots and monitor variables like temperature, rainfall, and application dose .
- Model dissipation using first-order kinetics: . Reported half-lives: 5.1–5.7 days in litchi and longan .
- Measure residues in whole fruit vs. pulp to assess translocation patterns (e.g., residues in litchi peel are 2–4× higher than pulp) .
Q. What statistical methods are suitable for analyzing this compound toxicity and resistance in pest populations?
- Approach :
- Use probit analysis (e.g., POLO-PLUS software) to calculate LC₅₀ values and resistance ratios (RR = LC₅₀ field strain / LC₅₀ susceptible strain) .
- Apply factorial ANOVA to evaluate interactions between variables (e.g., pH, temperature) .
- For field efficacy, compare treatments using Tukey’s HSD test (α = 0.05) and report percentage control (e.g., 78–81% efficacy against Lobesia botrana) .
Advanced Research Questions
Q. How can cross-resistance risks be mitigated when integrating this compound into IPM programs?
- Strategies :
- Conduct synergist assays (e.g., PBO, DEM) to identify metabolic resistance mechanisms (e.g., cytochrome P450 upregulation) .
- Rotate this compound with non-ecdysone agonists (e.g., spinosad) to delay resistance .
- Monitor RR trends in field populations; resistance is confirmed if 95% confidence limits of LC₅₀ values do not overlap .
Q. What methodologies are critical for assessing dietary risks of this compound in crops?
- Risk assessment framework :
- Calculate ADI%: , where STMR = supervised trials median residue, = daily fruit intake, and = body weight .
- Validate with QuEChERS/UPLC-MS/MS: LOQ = 0.0005–0.001 mg/kg, LOD = 0.00001–0.0003 mg/kg .
- For litchi and longan, ADI% values (0.0055–0.033%) indicate negligible chronic risk but warrant monitoring in vulnerable groups (e.g., children) .
Q. How do crop surface structures influence this compound residue retention and degradation?
- Key findings :
- Litchi’s waxy, protrusion-rich exocarp retains residues longer (half-life = 5.1–5.3 days) vs. longan’s smoother surface (half-life = 5.3–5.7 days) .
- Factors: Hydrophobicity (log Pow = 3.72), vapor pressure (<1.33 × 10⁻⁵ Pa), and translocation via stems/leaves .
- Compare with leafy crops (e.g., spinach half-life = 1.4–3.0 days) to highlight crop-specific degradation drivers .
Q. What experimental designs address sublethal effects of this compound on non-target organisms like honeybees?
- Protocols :
- Field trials: Expose colonies to 100–500 ppb this compound in pollen patties; monitor weight loss (indicator of foraging activity) and thermoregulation (e.g., hive temperature variability) .
- Lab assays: Measure delayed toxicity (e.g., 17–21 minute delay in foraging cessation) and synergies with other pesticides .
- Use LC-MS/MS to confirm residue levels in bee bread (typically 1–2.5% of applied dose) .
Q. How can this compound’s mode of action inform resistance management in Lepidoptera?
- Mechanistic insights :
- This compound acts as an ecdysone agonist, inducing premature molting. Resistance may arise from receptor mutations (e.g., EcR gene polymorphisms) .
- Validate with ligand-binding assays: Compare affinity of this compound vs. 20-hydroxyecdysone in resistant vs. susceptible strains .
- Cross-resistance screening: Test efficacy against pests with known resistance to tebufenozide or chromafenozide .
Q. Methodological Notes
- Residue Analysis : Always include matrix-matched standards to correct for ionization suppression/enhancement in LC-MS/MS .
- Field Trials : Apply this compound SC at 144 mg a.i./ha with 7-day pre-harvest intervals to comply with MRLs (5 mg/kg in litchi, 2 mg/kg in longan) .
- Non-Target Studies : Combine hive weight telemetry and infrared thermography to detect sublethal behavioral changes in honeybees .
Properties
IUPAC Name |
N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-3-methoxy-2-methylbenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-14-11-15(2)13-17(12-14)21(26)24(22(4,5)6)23-20(25)18-9-8-10-19(27-7)16(18)3/h8-13H,1-7H3,(H,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAWEPFNJXQPAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3032628 | |
Record name | Methoxyfenozide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3032628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
In DMSO 11, cyclohexanone 9.9, acetone 9 (all in g/100g at 20 °C), In water, 3.3 mg/L at 20 °C | |
Record name | Methoxyfenozide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7936 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White powder | |
CAS No. |
161050-58-4 | |
Record name | Methoxyfenozide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=161050-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methoxyfenozide [ISO:ANSI:BSI] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161050584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methoxyfenozide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3032628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 3-methoxy-2-methyl-, 2-(3,5-dimethylbenzoyl)-2-(1,1-dimethylethyl)hydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.252 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHOXYFENOZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62A22651ZX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Methoxyfenozide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7936 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
206.2 - 208 °C, MP: 204 - 20.6 °C /Technical/ | |
Record name | Methoxyfenozide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7936 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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